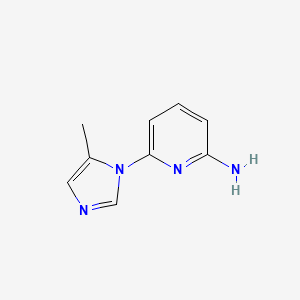![molecular formula C7H6ClN3 B11915477 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine CAS No. 1956363-99-7](/img/structure/B11915477.png)
7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 7th position and a methyl group at the 2nd position further defines its unique chemical identity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the parent compound.
Reduction Products: Dihydro derivatives with reduced aromaticity.
Scientific Research Applications
7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to fit into the binding pockets of various proteins, making it a versatile tool in biochemical studies .
Comparison with Similar Compounds
- 7-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine
- 6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine
- 2-Methyl-2H-pyrazolo[4,3-c]pyridine
Comparison: 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and binding properties . Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted research .
Properties
CAS No. |
1956363-99-7 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-2-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-5-2-9-3-6(8)7(5)10-11/h2-4H,1H3 |
InChI Key |
RUXIWSAEKOJBAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=NC=C(C2=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


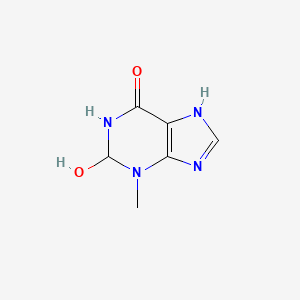


![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
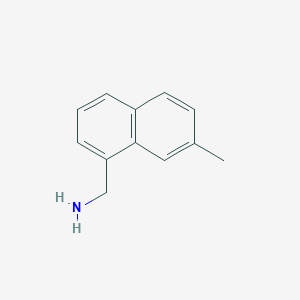
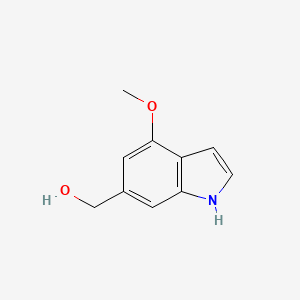
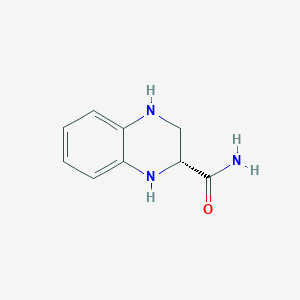

![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)

![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)

